molecular formula C9H10N2O3 B7478612 (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid

(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid

Cat. No. B7478612
M. Wt: 194.19 g/mol
InChI Key: PDGMKIQFTNALCB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid, also known as 2-Pyridylalanine, is a non-natural amino acid that has been used in scientific research. It is synthesized through a multi-step process and has been used in various applications, including as a tool for studying protein structure and function.

Mechanism of Action

The mechanism of action of (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid is not well understood. However, it is believed to function similarly to other non-natural amino acids, altering the properties of the protein in which it is incorporated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid are not well studied. However, it is believed to alter the properties of the protein in which it is incorporated, potentially leading to changes in protein structure and function.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid in lab experiments is its ability to be incorporated into proteins using genetic code expansion techniques. This allows researchers to study the effects of a non-natural amino acid on protein structure and function. However, a limitation of using (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid is its relatively high cost and the complexity of its synthesis.

Future Directions

There are several future directions for the use of (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid in scientific research. One potential direction is the development of new techniques for incorporating non-natural amino acids into proteins. Another potential direction is the study of the effects of (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid on protein structure and function in different biological systems. Additionally, (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid could be used in the development of new drugs or therapies that target specific proteins.

Synthesis Methods

The synthesis of (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid involves several steps. First, pyridine-2-carboxylic acid is protected with a tert-butyloxycarbonyl (Boc) group. The protected pyridine-2-carboxylic acid is then coupled with N-Boc-L-alanine using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The Boc group is then removed, and the resulting product is deprotected with trifluoroacetic acid to yield (2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid.

Scientific Research Applications

(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid has been used in various scientific research applications. One of its main uses is as a tool for studying protein structure and function. It can be incorporated into proteins using genetic code expansion techniques, allowing researchers to introduce a non-natural amino acid into a protein and study its effects on protein structure and function.

properties

IUPAC Name

(2R)-2-(pyridine-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-4-2-3-5-10-7/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGMKIQFTNALCB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(Pyridin-2-ylcarbonyl)amino]propanoic acid

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